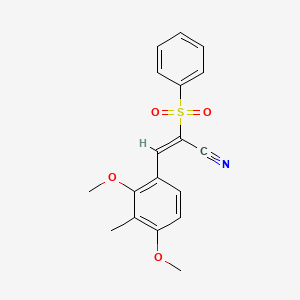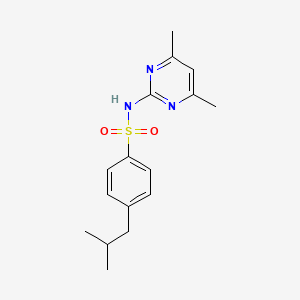![molecular formula C19H14N2OS B5864186 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol, also known as NATP, is a synthetic compound that has been widely used in scientific research. NATP belongs to the thiazole family and is a potent inhibitor of protein kinases.
作用機序
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting kinase activity. This compound has been shown to be a reversible inhibitor of protein kinases, and its potency varies depending on the specific kinase being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein kinase being targeted. Inhibition of JAK2, for example, has been shown to reduce inflammation and improve the symptoms of rheumatoid arthritis. Inhibition of FLT3 has been implicated in the treatment of acute myeloid leukemia, while inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of using 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its potency and specificity as a kinase inhibitor. This compound has been shown to be effective in inhibiting a wide range of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research involving 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of specific protein kinases in various diseases and the development of targeted therapies based on these findings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 2-naphthylamine with 2-bromo-4-nitrophenol in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with thioamide to yield this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol has been extensively used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, autoimmune disorders, and neurological disorders.
This compound has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and BTK. Inhibition of these kinases has been implicated in the treatment of various diseases, including leukemia, lymphoma, and multiple myeloma. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-17-7-3-6-16(11-17)20-19-21-18(12-23-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCTSSIMAUHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)


![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)